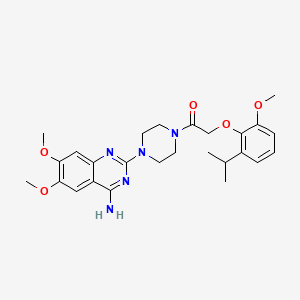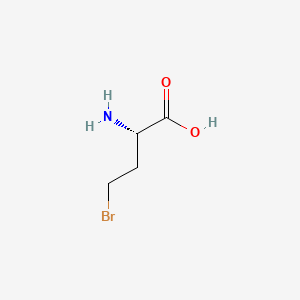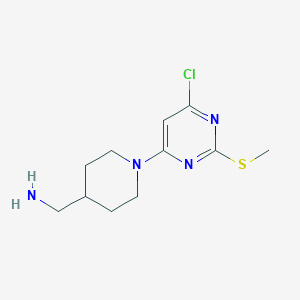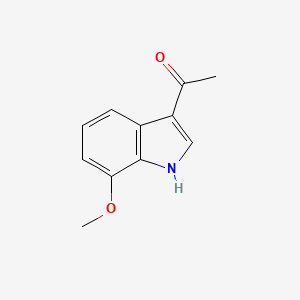
1-(7-methoxy-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 7th position and an ethanone group at the 1st position of the indole ring. It is known for its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of 7-methoxyindole with acetyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like methanol or toluene.
Industrial Production Methods
Industrial production of 1-(7-Methoxy-1H-indol-3-yl)ethan-1-one often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized by controlling the temperature, reaction time, and concentration of reactants to ensure maximum output and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: 1-(7-Methoxy-1H-indol-3-yl)ethanol.
Substitution: 2-Bromo-1-(7-methoxy-1H-indol-3-yl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxy-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-Methoxy-1H-indol-3-yl)ethan-1-one: Similar structure but with a methoxy group at the 5th position, leading to different biological activities.
1-(1H-indol-3-yl)ethan-1-one: Lacks the methoxy group, resulting in distinct chemical and biological properties.
2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine: Contains an amine group instead of an ethanone group, altering its reactivity and applications.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(7-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-6-12-11-8(9)4-3-5-10(11)14-2/h3-6,12H,1-2H3 |
Clave InChI |
YXJMUMYSCLLHIX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C1C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


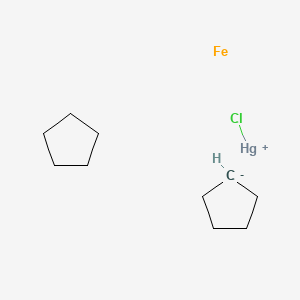

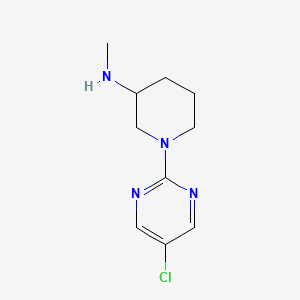

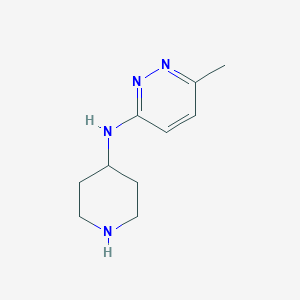

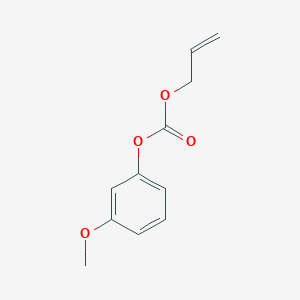
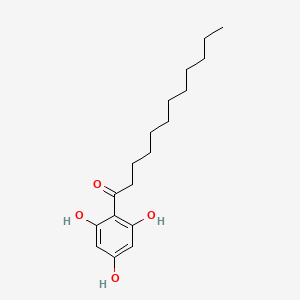
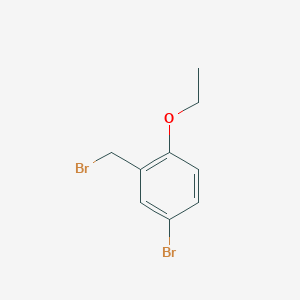
![9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12821350.png)
